molecular formula C13H13N3O2S B11020035 N-cyclopropyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-cyclopropyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11020035
M. Wt: 275.33 g/mol
InChI Key: HBFGGTCHNXPBHX-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide moiety bearing a cyclopropyl substituent. The thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its diverse bioactivity in medicinal chemistry, including antimicrobial, antiviral, and kinase-inhibitory properties . The 4-methoxyphenyl group may enhance lipophilicity and influence binding interactions, while the cyclopropyl ring could improve metabolic stability by reducing oxidative degradation .

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

N-cyclopropyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C13H13N3O2S/c1-18-10-6-2-8(3-7-10)11-12(19-16-15-11)13(17)14-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,14,17)

InChI Key

HBFGGTCHNXPBHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(4-methoxyphenyl)thiosemicarbazide with cyclopropyl isocyanate in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 25-30°C. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and yield, including the use of continuous flow reactors and automated purification systems. The scalability of the synthesis process ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Amines, thiols; reaction temperature25-50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropyl group and a thiadiazole ring, which contribute to its unique chemical reactivity and biological activity. The presence of the 4-methoxyphenyl moiety further enhances its pharmacological profile. The molecular formula is C12H14N4O2SC_{12}H_{14}N_4O_2S with a molecular weight of approximately 270.34 g/mol.

Biological Activities

1. Anticancer Properties
Research indicates that thiadiazole derivatives exhibit promising anticancer activities. N-cyclopropyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have shown effectiveness against breast cancer and leukemia cell lines through mechanisms involving apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects
Thiadiazole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit key inflammatory pathways. This potential was highlighted in studies where similar compounds demonstrated inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are crucial in the inflammatory response.

3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some studies suggest that thiadiazole derivatives can exhibit activity against various bacterial strains, indicating potential applications in treating infections.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several thiadiazole derivatives, including this compound. The results showed significant cytotoxic effects against human cancer cell lines with IC50 values indicating effective concentrations for therapeutic action.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory effects of thiadiazole compounds. The study found that this compound significantly reduced pro-inflammatory cytokines in vitro.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615050
TNF-α20070

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that require careful control to achieve high yields. Various derivatives are being explored to enhance biological activity or modify pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chalcone Derivatives (Compounds 1 and 2)

Chalcone derivatives, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1), share the 4-methoxyphenyl substituent with the target compound but differ in core structure (chalcone vs. thiadiazole). These chalcones exhibit potent anti-inflammatory and antioxidant activity, protecting PC12 cells from H₂O₂-induced oxidative stress .

Imidazo[1,2-b]pyridazine Derivatives

The crystalline compound in , N-cyclopropyl-4-{6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl}-2-methylbenzamide, shares structural motifs with the target compound, including the cyclopropyl group and methoxyphenyl substituents. However, its imidazo[1,2-b]pyridazine core targets Mps1 kinase, a key regulator of the spindle assembly checkpoint . The thiadiazole analog may exhibit divergent kinase selectivity due to differences in hydrogen-bonding capacity and steric hindrance.

Benzothiazepinones

Compounds like (±)cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones (Compound 3) feature a seven-membered benzothiazepinone ring, contrasting with the planar thiadiazole system . These derivatives are synthesized via condensation reactions, whereas the target compound’s synthesis likely involves cyclization of thiosemicarbazides or carboxamide coupling . The dihydrobenzothiazepinone scaffold is associated with calcium channel modulation, highlighting how core structural differences dictate functional divergence .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Synthetic Route
N-cyclopropyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-Methoxyphenyl, cyclopropylamide Potential kinase inhibition Cyclization, carboxamide coupling
Chalcone derivatives (Compounds 1, 2) Chalcone 4-Methoxyphenyl, hydroxyl Antioxidant, anti-inflammatory Claisen-Schmidt condensation
Imidazo[1,2-b]pyridazine () Imidazo[1,2-b]pyridazine Cyclopropyl, trifluoropropyl Mps1 kinase inhibition Multi-step alkylation/amination
Benzothiazepinones (Compound 3) Benzothiazepinone 4-Methoxyphenyl, hydroxy/methoxy Calcium channel modulation Condensation, methylation

Biological Activity

N-cyclopropyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H13_{13}N3_3O2_2S. The thiadiazole ring system is known for its versatility in medicinal chemistry, contributing to various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole Ring : The precursor compounds undergo cyclization reactions.
  • Amidation : The carboxylic acid derivative is reacted with cyclopropyl amine to form the carboxamide.
  • Purification : The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study reported that derivatives with a similar structure exhibited IC50_{50} values comparable to doxorubicin against MCF-7 breast cancer cells (IC50_{50} = 12.8 µg/mL) . This suggests that this compound could also possess significant anticancer properties.

Anti-inflammatory Activity

Thiadiazole derivatives are recognized for their anti-inflammatory effects. The incorporation of specific substituents on the thiadiazole ring can enhance these properties.

  • Research Findings : In vitro studies have demonstrated that similar compounds exhibit substantial inhibition of pro-inflammatory cytokines in cell cultures . This highlights the potential of this compound as an anti-inflammatory agent.

Necroptosis Inhibition

This compound may also act as a necroptosis inhibitor. Necroptosis is a regulated form of necrosis that can be triggered in various cell types.

  • Mechanism of Action : Structure-activity relationship studies indicate that small cyclic groups like cyclopropyl enhance the necroptosis inhibitory activity of thiadiazole derivatives . This positions this compound as a candidate for further research in conditions where necroptosis plays a critical role.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

SubstituentEffect on Activity
CyclopropylEnhances necroptosis inhibition
Methoxy groupContributes to anticancer activity
Thiadiazole ringEssential for biological activity

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